4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazinones This compound is characterized by a phthalazine ring system with a 2,5-dimethylphenyl substituent at the 4-position and a tetrahydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired phthalazinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can yield tetrahydrophthalazinone derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents.
Scientific Research Applications
4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: This compound has a similar phenyl substituent but differs in its core structure.
4,5-Dimethyl-1,2-phenylenediamine: Another compound with a dimethylphenyl group but with a different functional group arrangement.
Uniqueness
4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-5,6,7,8-tetrahydro-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(19)18-17-15/h7-9H,3-6H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGYSCIMDSOSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=O)C3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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